molecular formula C11H26NO5PS B14357179 S-{2-[(2,4-Dihydroxynonyl)amino]ethyl} dihydrogen phosphorothioate CAS No. 90392-48-6

S-{2-[(2,4-Dihydroxynonyl)amino]ethyl} dihydrogen phosphorothioate

Cat. No.: B14357179
CAS No.: 90392-48-6
M. Wt: 315.37 g/mol
InChI Key: GFJVBIZJXVNECC-UHFFFAOYSA-N
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Description

S-{2-[(2,4-Dihydroxynonyl)amino]ethyl} dihydrogen phosphorothioate is a chemical compound known for its unique structure and potential applications in various fields. This compound features a phosphorothioate group, which is a phosphorus atom bonded to sulfur and oxygen atoms, and an aminoethyl group linked to a dihydroxynonyl chain. The presence of these functional groups makes it a versatile compound with interesting chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of S-{2-[(2,4-Dihydroxynonyl)amino]ethyl} dihydrogen phosphorothioate typically involves the reaction of 2,4-dihydroxynonylamine with ethylene phosphorothioate under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and is often catalyzed by a base such as triethylamine. The reaction mixture is then purified using column chromatography to isolate the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The use of automated systems ensures precise control over reaction parameters such as temperature, pressure, and pH, leading to high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

S-{2-[(2,4-Dihydroxynonyl)amino]ethyl} dihydrogen phosphorothioate undergoes various chemical reactions, including:

    Oxidation: The phosphorothioate group can be oxidized to form phosphorothioate oxides.

    Reduction: The compound can be reduced to form phosphorothioate hydrides.

    Substitution: The aminoethyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like alkyl halides and acyl chlorides are employed in substitution reactions.

Major Products

    Oxidation: Phosphorothioate oxides.

    Reduction: Phosphorothioate hydrides.

    Substitution: Various substituted aminoethyl derivatives.

Scientific Research Applications

S-{2-[(2,4-Dihydroxynonyl)amino]ethyl} dihydrogen phosphorothioate has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Employed in the study of enzyme mechanisms and protein interactions.

    Medicine: Investigated for its potential as a therapeutic agent in treating diseases such as cancer and viral infections.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of S-{2-[(2,4-Dihydroxynonyl)amino]ethyl} dihydrogen phosphorothioate involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with active sites of enzymes, inhibiting their activity. Additionally, it can interact with cellular membranes, affecting their permeability and function. The pathways involved include signal transduction and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • S-{2-[(Diaminomethylene)amino]ethyl} dihydrogen phosphorothioate
  • S-{2-[(2,4-Dihydroxyheptyl)amino]ethyl} dihydrogen phosphorothioate

Uniqueness

S-{2-[(2,4-Dihydroxynonyl)amino]ethyl} dihydrogen phosphorothioate is unique due to its specific dihydroxynonyl chain, which imparts distinct chemical and biological properties. This makes it particularly useful in applications where other similar compounds may not be as effective.

Properties

CAS No.

90392-48-6

Molecular Formula

C11H26NO5PS

Molecular Weight

315.37 g/mol

IUPAC Name

2-(2,4-dihydroxynonylamino)ethylsulfanylphosphonic acid

InChI

InChI=1S/C11H26NO5PS/c1-2-3-4-5-10(13)8-11(14)9-12-6-7-19-18(15,16)17/h10-14H,2-9H2,1H3,(H2,15,16,17)

InChI Key

GFJVBIZJXVNECC-UHFFFAOYSA-N

Canonical SMILES

CCCCCC(CC(CNCCSP(=O)(O)O)O)O

Origin of Product

United States

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